molecular formula C9H5BrClF3O B1410908 2'-Bromo-5'-chloro-3'-(trifluoromethyl)acetophenone CAS No. 1805591-24-5

2'-Bromo-5'-chloro-3'-(trifluoromethyl)acetophenone

Cat. No.: B1410908
CAS No.: 1805591-24-5
M. Wt: 301.49 g/mol
InChI Key: FRMLQUHKKHADPE-UHFFFAOYSA-N
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Description

2’-Bromo-5’-chloro-3’-(trifluoromethyl)acetophenone is an organic compound that belongs to the class of acetophenone derivatives. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to the acetophenone core. It is used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-5’-chloro-3’-(trifluoromethyl)acetophenone typically involves the bromination and chlorination of acetophenone derivatives. One common method involves the use of pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at elevated temperatures, around 90°C, using acetic acid as the solvent. The molar ratio of the substrate to the brominating agent is typically 1.0:1.1 .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-5’-chloro-3’-(trifluoromethyl)acetophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation Reactions: The acetophenone moiety can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

    Substitution Reactions: Products include substituted acetophenone derivatives.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

2’-Bromo-5’-chloro-3’-(trifluoromethyl)acetophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2’-Bromo-5’-chloro-3’-(trifluoromethyl)acetophenone involves its interaction with various molecular targets. The presence of electron-withdrawing groups such as bromine, chlorine, and trifluoromethyl enhances its reactivity. These groups can influence the compound’s ability to participate in nucleophilic and electrophilic reactions, thereby affecting its biological activity and chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-chlorobenzotrifluoride: Similar in structure but lacks the acetophenone moiety.

    2-Bromo-5-chloroacetophenone: Similar but does not contain the trifluoromethyl group.

    2-Chloro-5-bromoacetophenone: Similar but the positions of bromine and chlorine are reversed.

Uniqueness

2’-Bromo-5’-chloro-3’-(trifluoromethyl)acetophenone is unique due to the presence of all three substituents (bromine, chlorine, and trifluoromethyl) on the acetophenone core. This combination of substituents imparts distinct chemical and physical properties, making it a valuable intermediate in organic synthesis and various industrial applications.

Properties

IUPAC Name

1-[2-bromo-5-chloro-3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClF3O/c1-4(15)6-2-5(11)3-7(8(6)10)9(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMLQUHKKHADPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Cl)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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